

A Comparative Analysis of (-)-Hinesol and Omeprazole as H⁺,K⁺-ATPase Inhibitors

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Compound of Interest

Compound Name: (-)-Hinesol

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural compound **(-)-Hinesol** and the well-established drug omeprazole as inhibitors of the gastric proton pump, H⁺,K⁺-ATPase. This analysis is supported by experimental data on their inhibitory mechanisms and efficacy.

The regulation of gastric acid secretion is a critical therapeutic target for acid-related gastrointestinal disorders. The primary enzyme responsible for gastric acidification is the H⁺,K⁺-ATPase, or proton pump, located in the parietal cells of the stomach lining. Inhibition of this enzyme is a highly effective strategy for reducing gastric acid production. Omeprazole, a proton pump inhibitor (PPI), has long been a cornerstone of treatment. However, research into alternative inhibitors, such as the natural sesquiterpenoid **(-)-Hinesol**, has revealed different mechanisms of action and potential synergistic effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the available IC₅₀ values for **(-)-Hinesol** and omeprazole against H⁺,K⁺-ATPase. It is important to note that the inhibitory activity of omeprazole is highly dependent on pH, with its potency increasing in acidic environments.

Compound	IC50 Value	Experimental Conditions	Source
(-)-Hinesol	5.8×10^{-5} M (58 μ M)	H ⁺ ,K ⁺ -ATPase activity assay	[1][2]
(-)-Hinesol	1.6×10^{-4} M (160 μ M)	K ⁺ -dependent p-nitrophenyl phosphatase (K ⁺ -pNPPase) activity	[1][2]
Omeprazole	~50 nM (0.05 μ M)	Inhibition of acid production in isolated human gastric glands (stimulated by histamine, db-cAMP, or potassium)	[3]
Omeprazole	4 μ M	H ⁺ ,K ⁺ -ATPase activity in isolated human gastric membrane vesicles	[3]
Omeprazole	2.4 μ M	H ⁺ ,K ⁺ -ATPase activity in gastric membrane vesicles under acidic conditions	[4]
Omeprazole	30 μ M	H ⁺ ,K ⁺ -ATPase activity in gastric membrane vesicles with reduced acidification	[4]

Mechanisms of H⁺,K⁺-ATPase Inhibition

(-)-Hinesol and omeprazole inhibit the H⁺,K⁺-ATPase through distinct molecular mechanisms.

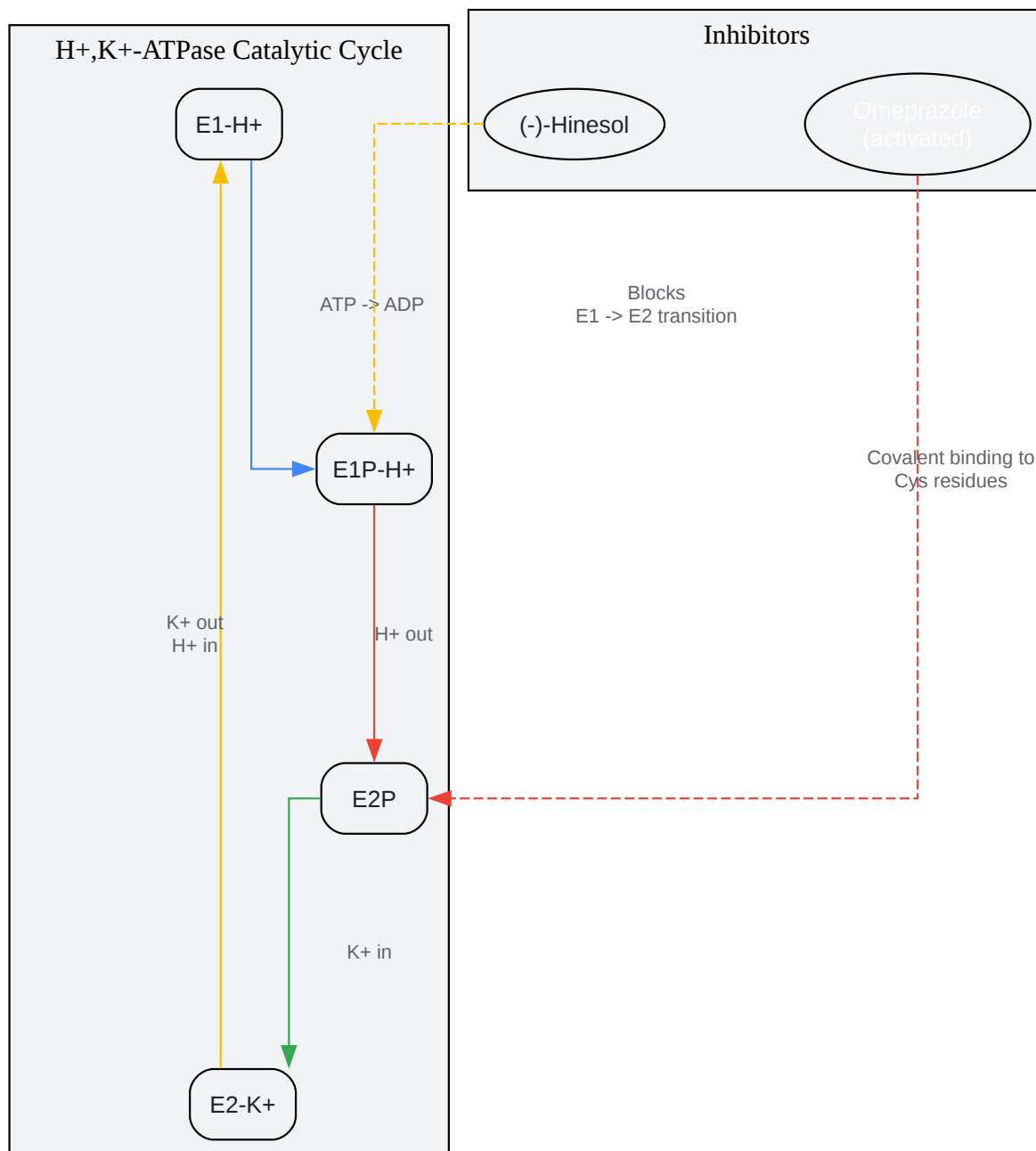
(-)-Hinesol: This natural compound exhibits a mechanism that is uncompetitive with respect to ATP.[1][2] It appears to interact with the enzyme in its E1 state, which is the conformation

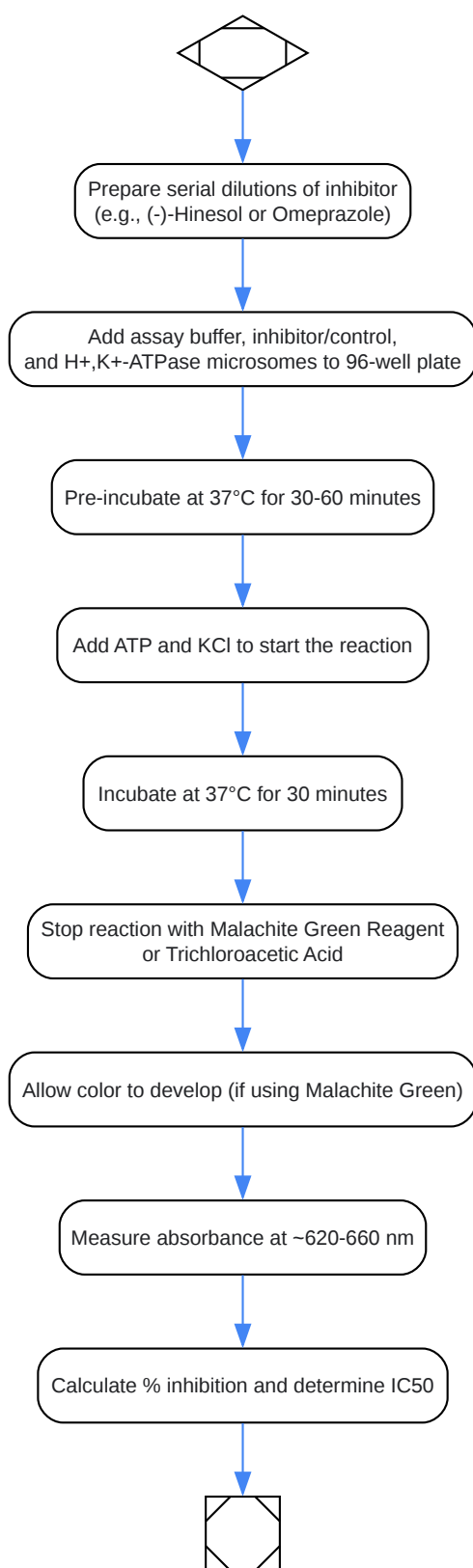
where the proton is bound on the cytoplasmic side.[1][2] By binding to the E1-ATP complex, **(-)-Hinesol** blocks the conformational change to the E2 state, which is necessary for proton release into the gastric lumen.[1][2] The inhibitory site for **(-)-Hinesol** is different from that of omeprazole.[1][2] Interestingly, studies have shown that **(-)-Hinesol** can enhance the inhibitory effect of omeprazole on H⁺,K⁺-ATPase.[1][2]

Omeprazole: As a classic proton pump inhibitor, omeprazole is a prodrug that requires activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell, omeprazole is converted to a reactive sulfenamide derivative. This activated form then covalently binds to cysteine residues on the alpha subunit of the H⁺,K⁺-ATPase, leading to irreversible inhibition of the enzyme.[7] This covalent modification effectively blocks the pump's ability to transport protons.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic cycle of the H⁺,K⁺-ATPase and the points of inhibition for both **(-)-Hinesol** and omeprazole.





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